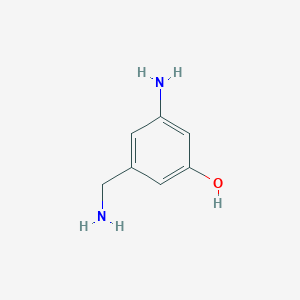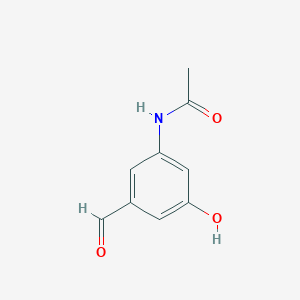
2-Hydroxy-5-(methylamino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide is an aromatic sulfonamide compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a hydroxyl group, a methylamino group, and a sulfonamide group attached to a benzene ring. Its unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Sulfonation: Aniline is sulfonated to form sulfanilic acid.
Hydroxylation: Sulfanilic acid is hydroxylated to introduce the hydroxyl group at the ortho position.
Methylation: Finally, the amino group is methylated to form 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous flow reactors: for efficient nitration and reduction steps.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Pathways involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-5-(ethylamino)benzene-1-sulfonamide
- 2-Hydroxy-5-(dimethylamino)benzene-1-sulfonamide
- 2-Hydroxy-5-(propylamino)benzene-1-sulfonamide
Uniqueness
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10N2O3S |
|---|---|
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
2-hydroxy-5-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9-5-2-3-6(10)7(4-5)13(8,11)12/h2-4,9-10H,1H3,(H2,8,11,12) |
InChI-Schlüssel |
QTOUTAIAWOMFEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



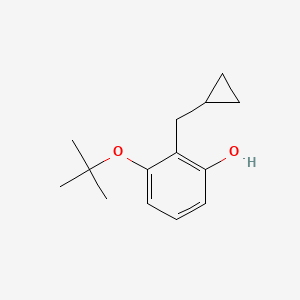
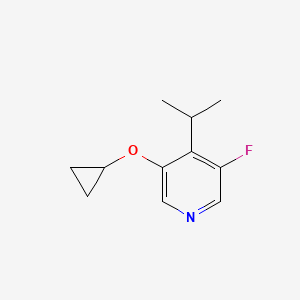
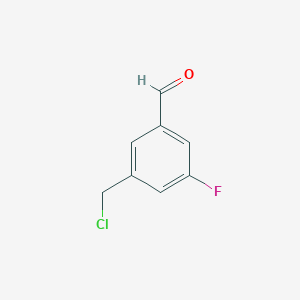
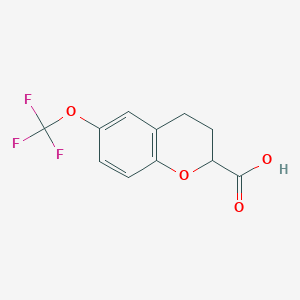
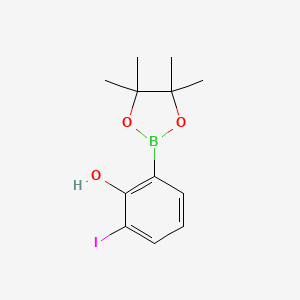
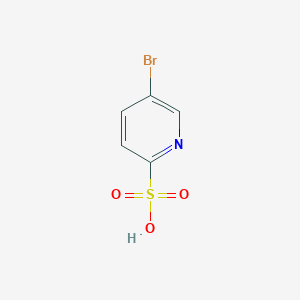

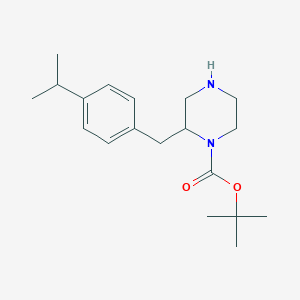
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)

